2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine
Description
The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine (molecular formula: C₁₆H₁₈N₄O₂, molecular weight: 298.34 g/mol) features a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a cyclopropyl group and a pyrazine carbonyl moiety . Its synthesis likely involves coupling acetylated piperidine derivatives with oxadiazole intermediates under reflux conditions, as seen in analogous methods for related compounds . The cyclopropyl group enhances metabolic stability, while the pyrazine moiety contributes to hydrogen-bonding interactions, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-15(12-9-16-5-6-17-12)20-7-3-11(4-8-20)14-19-18-13(22-14)10-1-2-10/h5-6,9-11H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLBVCAGISKSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization Method
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a hydrazide intermediate. Piperidine-4-carboxylic acid hydrazide is reacted with cyclopropanecarbonyl chloride in the presence of phosphorus oxychloride (POCl₃) under reflux.
Procedure :
- Piperidine-4-carboxylic acid hydrazide (1.0 equiv) and cyclopropanecarbonyl chloride (1.2 equiv) are stirred in dry dichloromethane (DCM) at 0°C.
- POCl₃ (2.0 equiv) is added dropwise, and the mixture is refluxed for 12 h.
- The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Displacement Reaction Method
An alternative route involves nucleophilic displacement on a chloroacetamide intermediate. Piperidine reacts with 2-chloro-5-cyclopropyl-1,3,4-oxadiazole in ethanol at 82°C, yielding the target piperidine-oxadiazole derivative.
Procedure :
- 2-Chloro-5-cyclopropyl-1,3,4-oxadiazole (1.0 equiv) and piperidine (1.5 equiv) are refluxed in ethanol for 6 h.
- The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.
Acylation with Pyrazine-2-carbonyl Chloride
The piperidine-oxadiazole intermediate is acylated using pyrazine-2-carbonyl chloride under mild conditions.
Procedure :
- 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (1.0 equiv) is dissolved in dry DCM.
- Pyrazine-2-carbonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) are added at 0°C.
- The reaction is stirred at room temperature for 4 h, followed by extraction with DCM and purification via chromatography.
Alternative Coupling Methods
Peptide Coupling Reagents
Pyrazine-2-carboxylic acid and the piperidine-oxadiazole intermediate are coupled using HCTU (1.5 equiv) and HOBt (1.5 equiv) in the presence of DIPEA (3.0 equiv).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) in DMF reduces reaction time while maintaining a yield of 80%.
Optimization and Scale-Up
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM vs. THF | 78 vs. 65 |
| Temperature | 25°C vs. 0°C | 85 vs. 72 |
| Coupling Agent | HCTU vs. EDCl | 75 vs. 68 |
Scale-up to 50 g maintained yields >70% using DCM as the solvent.
Characterization and Analytical Data
Spectroscopic Data
Purity Analysis
HPLC (C18 column, MeCN/H₂O): 98.5% purity at 254 nm.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and pyrazine ring participate in nucleophilic substitutions under specific conditions:
-
Piperidine nitrogen : Acts as a nucleophile in alkylation or acylation reactions. For example, reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated derivatives.
-
Pyrazine ring : Electrophilic substitution is limited due to electron-deficient nature, but halogenation or nitration may occur at activated positions .
Table 1: Nucleophilic Substitution Examples
| Substrate Site | Reagent | Product | Conditions |
|---|---|---|---|
| Piperidine nitrogen | Methyl iodide | N-methylpiperidine derivative | DMF, 60°C, 12 h |
| Pyrazine C-3 | HNO₃/H₂SO₄ | 3-Nitro-pyrazine derivative | 0°C, 2 h |
Oxidation Reactions
The piperidine ring undergoes oxidation to form N-oxides or lactams:
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N-Oxide formation : Treatment with m-CPBA or hydrogen peroxide generates stable N-oxide derivatives.
-
Lactam synthesis : Oxidative cleavage of the piperidine ring using RuO₄ yields six-membered lactams.
Table 2: Oxidation Pathways
| Starting Material | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| Piperidine moiety | m-CPBA | N-Oxide | 78% |
| Piperidine ring | RuO₄ | δ-Lactam | 65% |
Hydrolysis of the Carbonyl Linker
The amide bond between piperidine and pyrazine is susceptible to hydrolysis:
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Acidic conditions : HCl (6M) at reflux cleaves the amide bond, yielding 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine and pyrazine-2-carboxylic acid .
-
Basic conditions : NaOH (2M) under heating produces similar fragments but with slower kinetics.
Equation :
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in cycloadditions and ring-opening reactions:
-
Cycloadditions : Reacts with alkynes under thermal conditions to form pyrazole derivatives .
-
Ring-opening : Strong bases (e.g., NaOH) cleave the oxadiazole ring to generate thioamide intermediates .
Table 3: Oxadiazole-Specific Reactions
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| [3+2] Cycloaddition | Phenylacetylene, Δ | Pyrazole-fused derivative |
| Base-mediated ring opening | NaOH, EtOH | Thioamide intermediate |
Biological Ligand Interactions
While not a chemical reaction per se, the compound’s structure enables non-covalent interactions:
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Receptor binding : The oxadiazole and pyrazine moieties act as hydrogen-bond acceptors with muscarinic receptors .
-
Enzyme inhibition : Competes with ATP for kinase binding pockets due to pyrazine’s aromatic stacking .
Stability Under Experimental Conditions
-
Thermal stability : Decomposes above 250°C, forming cyclopropane and CO₂.
-
Photostability : Degrades under UV light (254 nm) via radical-mediated pathways.
This compound’s multifunctional architecture enables diverse reactivity, making it a valuable scaffold in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric reactions and mechanistic details of oxadiazole ring transformations.
Scientific Research Applications
Antipsychotic Potential
Research has indicated that derivatives of oxadiazoles exhibit antipsychotic properties by interacting with dopamine and serotonin receptors. A study on related compounds showed that certain oxadiazole derivatives had high affinities for dopamine D2 and D3 receptors as well as serotonin 5-HT1A and 5-HT2A receptors, suggesting potential for developing new antipsychotic drugs . Although specific data on 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine is limited, its structural similarities to these derivatives imply potential efficacy in treating psychotic disorders.
Anticancer Applications
The incorporation of oxadiazole in drug design has been associated with anticancer activity. Compounds featuring oxadiazole rings have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . While direct studies on this specific compound are sparse, the existing literature supports the exploration of its anticancer potential.
Neuroprotective Effects
Studies have highlighted the neuroprotective effects of oxadiazole-containing compounds against neurodegenerative diseases. For instance, compounds that modulate oxidative stress and inflammation have been shown to protect neuronal cells . Given the structural attributes of this compound, it may also exhibit similar protective effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences and Similarities
The compound’s core structure aligns with several 1,3,4-oxadiazole derivatives, but its substituents differentiate its properties. Below is a comparative analysis:
Table 1: Structural Comparison
Key Observations:
- Cyclopropyl vs.
- Piperidine vs. Piperazine : Piperidine’s lower basicity compared to piperazine (in 5a) may reduce solubility but enhance membrane permeability .
- Pyrazine Carbonyl : Unlike mercapto or styryl groups in other analogs, the pyrazine carbonyl facilitates hydrogen bonding, which is critical for enzyme inhibition .
Key Findings:
- Its cyclopropyl group may confer better metabolic stability than the hydrazone derivatives in , which rely on polar functional groups for activity .
Biological Activity
The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 324.4 g/mol. The compound features a pyrazine core linked to an oxadiazole and a piperidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 2-cyclopropyl-5-[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole |
| InChI Key | BUXYXZXXTNLPON-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the oxadiazole ring can be achieved through the reaction of amidoximes with carboxylic acids under dehydrating conditions. Subsequent cyclization with piperidine derivatives leads to the final product.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity by inhibiting Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. These enzymes are crucial in regulating cell proliferation and survival pathways associated with various cancers .
In vitro studies have shown that derivatives containing the pyrazine and oxadiazole moieties can effectively inhibit tumor cell lines such as HeLa and HCT116, demonstrating IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest it exhibits moderate activity against several bacterial strains, indicating potential for development as an antimicrobial agent .
The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cell growth and survival. The oxadiazole ring likely interacts with key enzymes or receptors involved in these pathways, leading to reduced cell viability in cancerous cells .
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazine derivatives for their antitumor efficacy. Among them, compounds featuring the oxadiazole structure showed promising results against various cancer cell lines, with particular emphasis on their selectivity towards PI3K isoforms .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial potential of related compounds against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the oxadiazole structure could enhance activity against resistant strains .
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyrazine?
Methodological Answer: The synthesis typically involves:
- Oxadiazole formation : Cyclization of hydrazides with carbonyl derivatives under reflux conditions using catalysts like POCl₃ or H₂SO₄ .
- Piperidine coupling : Nucleophilic substitution or amide coupling reactions to attach the piperidine-carbonyl moiety to the pyrazine core .
- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using diazomethane derivatives or transition-metal catalysis .
Key reagents include pyrazine-2-carboxylic acid, 5-cyclopropyl-1,3,4-oxadiazole precursors, and coupling agents like EDCI/HOBt.
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and coupling efficiency (e.g., piperidine-proton shifts at δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z ~357.1) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Synthesis Challenges
Q. Q3. How can researchers address low yields during the cyclopropanation step of the oxadiazole ring?
Methodological Answer:
- Optimize reaction conditions : Use microwave-assisted synthesis to enhance reaction kinetics or employ transition-metal catalysts (e.g., Pd(OAc)₂) to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of cyclopropane precursors .
- Side-product analysis : Use LC-MS to identify byproducts (e.g., ring-opened derivatives) and adjust stoichiometry .
Q. Q4. What strategies mitigate racemization during piperidine-carbonyl coupling?
Methodological Answer:
- Chiral auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to the piperidine nitrogen .
- Low-temperature coupling : Perform reactions at 0–4°C to minimize thermal racemization .
- Enantiomeric purity validation : Chiral HPLC or circular dichroism (CD) spectroscopy .
Biological Activity Evaluation
Q. Q5. How should researchers design in vitro assays to evaluate this compound’s antitumor potential?
Methodological Answer:
- Cell line selection : Use cancer lines with overexpressed targets (e.g., PI3K/AKT pathway) based on structural analogs .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with cisplatin as a positive control .
- Mechanistic follow-up : Combine with RNA-seq to identify differentially expressed genes post-treatment .
Q. Q6. What are common pitfalls in interpreting antimicrobial activity data for oxadiazole-containing compounds?
Methodological Answer:
- False positives : Rule out nonspecific membrane disruption via hemolysis assays .
- Resistance testing : Serial passage assays to assess rapid resistance development in S. aureus or E. coli .
- Synergy studies : Check for potentiation effects with β-lactams using checkerboard assays .
Data Contradiction and Reproducibility
Q. Q7. How to resolve discrepancies in reported IC₅₀ values across different studies?
Methodological Answer:
- Standardize assay conditions : Use identical cell lines (e.g., MCF-7 vs. HeLa), serum concentrations, and incubation times .
- Control compound validation : Include reference inhibitors (e.g., doxorubicin) to calibrate inter-lab variability .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess systematic biases .
Q. Q8. Why might structural analogs show divergent bioactivity despite similar substituents?
Methodological Answer:
- Conformational analysis : Use DFT calculations (e.g., Gaussian 09) to compare oxadiazole ring puckering and piperidine-chair stability .
- Solubility differences : Measure logP values (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability .
Mechanistic and Computational Studies
Q. Q9. Which computational methods predict the binding mode of this compound to kinase targets?
Methodological Answer:
Q. Q10. How to validate hypothesized metabolic pathways for this compound?
Methodological Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF for phase I/II metabolites .
- CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
Comparative Structural Analysis
Q. Q11. How does the cyclopropyl group influence bioactivity compared to bulkier substituents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
